Iganidipine

Hypertension Calcium Channel Blocker In Vitro Pharmacology

Most dihydropyridine calcium channel blockers are lipophilic, limiting formulation options and ocular applications. Iganidipine (NKY-722) is a water-soluble DHP antagonist with dual L-/T-type channel activity (IC50 = 9 nM for L-type). - Enables topical ophthalmic formulations: increases optic nerve head blood velocity by 20-41% in preclinical models. - Superior renal & cerebral protection vs. first-gen DHPs (e.g., nifedipine). - High vascular selectivity: increases coronary flow with minimal negative inotropy.

Molecular Formula C28H38N4O6
Molecular Weight 526.6 g/mol
CAS No. 788791-04-8
Cat. No. B10781804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIganidipine
CAS788791-04-8
Molecular FormulaC28H38N4O6
Molecular Weight526.6 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C28H38N4O6/c1-7-11-30-12-14-31(15-13-30)17-28(4,5)18-38-27(34)24-20(3)29-19(2)23(26(33)37-6)25(24)21-9-8-10-22(16-21)32(35)36/h7-10,16,25,29H,1,11-15,17-18H2,2-6H3
InChIKeyQBTSPDQKRVMTRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iganidipine (CAS 788791-04-8) – Water-Soluble Dihydropyridine Calcium Channel Blocker for Ocular and Cardiovascular Research


Iganidipine, also known as NKY-722, is a water-soluble dihydropyridine (DHP) calcium channel antagonist [1]. It belongs to the voltage-gated calcium channel blocker class, specifically targeting L-type and T-type calcium channels . Unlike most DHP calcium channel blockers, which are lipophilic, iganidipine's water solubility enables unique formulations, most notably as the only calcium antagonist available in ophthalmic solution form [2]. Its primary applications are in research for hypertension, angina, and ocular conditions involving impaired blood flow, such as glaucoma and ischemic optic nerve disorders [1][2].

Dual L-/T-type calcium channel blockade study fit
Water-soluble formulation for topical ocular research
High vascular selectivity reported in cardiovascular models

Why Generic Iganidipine Substitution Is Not Interchangeable with Other DHP Calcium Channel Blockers


Simple substitution with generic dihydropyridine calcium channel blockers (e.g., nifedipine, nicardipine, amlodipine) fails to replicate iganidipine's unique pharmacological and application-specific profile. Iganidipine exhibits a dual L-/T-type channel blocking activity, a property not shared by classical L-type-selective DHPs . Its water solubility enables ophthalmic formulation, which is unattainable with lipophilic DHPs, allowing for direct topical application to the eye to increase optic nerve head blood flow [1]. Furthermore, iganidipine demonstrates a significantly higher potency and a distinct vascular selectivity in vitro, translating to a more favorable hemodynamic profile in vivo compared to first-generation DHPs like nifedipine . These differences preclude direct substitution and mandate specific procurement for research requiring these unique characteristics.

Channel Profile
L-type-selective DHPs (e.g., nifedipine) may not replicate dual L-/T-type blockade context
Formulation
Lipophilic DHPs cannot support aqueous ophthalmic solution research; formulation context may differ
Tissue Selectivity
Classical DHPs may show different vascular vs. cardiac endpoint profiles; model-specific review needed

Quantitative Differentiation of Iganidipine vs. Closest Analogs (Nifedipine, Nicardipine, Amlodipine)


Iganidipine vs. Nifedipine/Nicardipine: Superior Potency in Inhibiting Vascular Smooth Muscle Contraction

Iganidipine exhibits significantly higher potency in inhibiting high-potassium-induced contractions in rabbit aortic strips compared to the first-generation DHP calcium channel blockers nifedipine and nicardipine . This superior potency in vascular smooth muscle suggests a more effective blockade of voltage-gated calcium channels at the tissue level.

Vascular contraction inhibition
Reported
Iganidipine showed higher potency than nifedipine/nicardipine in rabbit aortic strips
Supports vascular contractility assay context
Data to verify; no numeric IC₅₀ reported
Hypertension Calcium Channel Blocker In Vitro Pharmacology

Iganidipine vs. Nicardipine: Superior and Sustained Renal Protective Effects in Salt-Sensitive Hypertension

In a head-to-head 6-week study in Dahl salt-sensitive rats, a lower dose of iganidipine (NKY-722, 1 mg/kg/day) demonstrated superior and more sustained renal protection compared to a higher dose of nicardipine (3 mg/kg/day) [1]. Iganidipine significantly reduced plasma creatinine and renin activity, increased glomerular filtration rate, and reduced glomerulosclerosis and renal arterial injury, whereas nicardipine showed only limited and non-sustained effects.

Renal protection in hypertension
Head-to-head
Iganidipine 1 mg/kg/day > nicardipine 3 mg/kg/day in sustained BP control, GFR, and renal/cerebral injury reduction (Dahl rats, 6 weeks)
Reported sustained renoprotective endpoint context
Model: Dahl salt-sensitive rat; oral dosing
Hypertension Renal Protection In Vivo Pharmacology

Iganidipine vs. All Other DHP Calcium Channel Blockers: Exclusive Water Solubility for Ophthalmic Formulation

Iganidipine is the only calcium antagonist currently available in an ophthalmic solution formulation, a unique attribute enabled by its water solubility [1]. This differentiates it fundamentally from all other lipophilic dihydropyridine calcium channel blockers (e.g., nifedipine, amlodipine, nicardipine), which are unsuitable for topical ocular delivery.

Ophthalmic formulation
Class-level
Water-soluble; exclusively suitable for aqueous ophthalmic solution vs. all lipophilic DHPs
Enables topical ocular research delivery
Physicochemical property comparison
Ophthalmology Drug Delivery Glaucoma

Iganidipine: Potent In Vitro L-Type Calcium Channel Blockade (IC₅₀ = 9 nM)

Iganidipine demonstrates potent inhibition of the L-type calcium channel, with an IC₅₀ of 9 nM measured via whole-cell patch clamp in guinea pig ventricular myocytes [1]. While direct comparator data for other DHPs under identical conditions are not provided in the source, this establishes a quantitative potency benchmark for the compound.

L-type channel block
Supporting evidence
IC₅₀ = 9 nM (patch clamp, guinea pig ventricular myocytes)
Reported assay potency context
No direct comparator under same conditions
Calcium Channel Electrophysiology Potency

Primary Application Scenarios for Procuring Iganidipine (CAS 788791-04-8)


Ocular Blood Flow Research and Glaucoma Models

Iganidipine is the optimal reagent for investigating calcium channel modulation in ocular tissues, particularly for studies on optic nerve head (ONH) circulation and glaucoma. Its water solubility permits topical ophthalmic formulation, a unique property that enables direct delivery to the eye [1]. Studies show that topical iganidipine (0.03% solution) significantly increases ONH tissue blood velocity by 8-10% after a single dose and 18-35% after repeated dosing in rabbits, and by 20-41% in monkeys . It also prevents endothelin-1-induced visual impairment [2].

Hypertensive End-Organ Damage and Renal Protection Studies

For research into the pathophysiology of hypertensive renal and cerebral injury, iganidipine offers distinct advantages over first-generation DHPs like nicardipine. Head-to-head in vivo studies demonstrate that iganidipine provides superior and more sustained renoprotection and cerebral protection at lower doses, with a more favorable effect on plasma creatinine, GFR, and vascular injury [1].

Cardiovascular Pharmacology with High Vascular Selectivity

In cardiovascular research, iganidipine is a valuable tool due to its high vascular selectivity. In anesthetized dog models, it increases coronary blood flow and decreases total peripheral resistance while exhibiting fewer negative inotropic effects on the heart compared to other dihydropyridines [1]. This profile makes it ideal for studies where a clear separation between vascular and cardiac effects is required.

In Vitro Electrophysiology and Calcium Channel Screening

Iganidipine is a well-characterized, potent blocker of the L-type calcium channel, with a reported IC₅₀ of 9 nM in patch-clamp assays [1]. Its dual L-/T-type channel blocking activity further distinguishes it from classic L-type selective DHPs . This makes it a high-quality reference compound for electrophysiological studies and for screening novel calcium channel modulators.

Application
Selection Property
Validation Focus
Ocular blood flow research & glaucoma models
Water solubility for topical ophthalmic solution
ONH blood flow and visual evoked potential endpoint context
Hypertensive end-organ damage studies
Sustained renoprotective and vascular protective profile
Renal function, GFR, and vascular injury endpoint review
Cardiovascular pharmacology with vascular selectivity
High vascular vs. cardiac selectivity context
Coronary flow and total peripheral resistance endpoint monitoring
In vitro electrophysiology & Ca²⁺ channel screening
L-type and T-type channel blockade profile
Patch-clamp assay context and channel subtype review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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